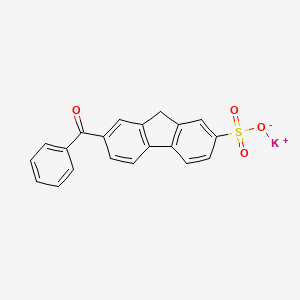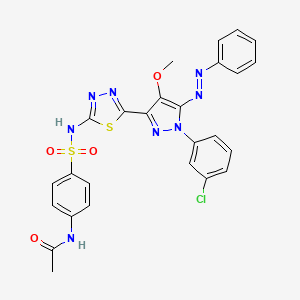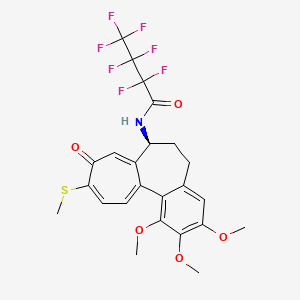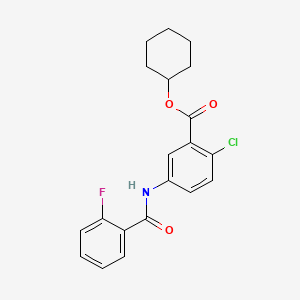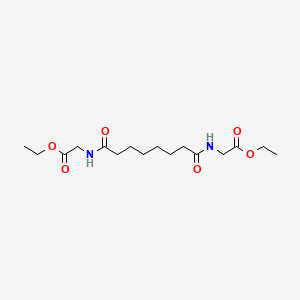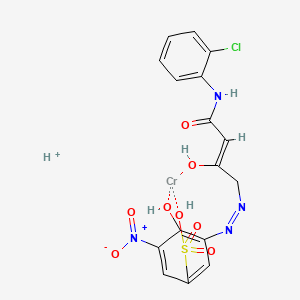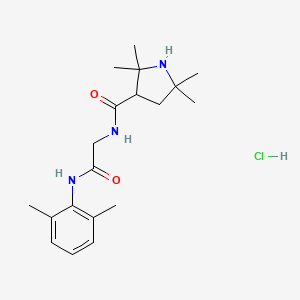
1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-((trimethylsilyl)oxy)ethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine typically involves the reaction of 1-(4-methylphenyl)piperazine with 2-bromoethyl(trimethylsilane) under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenyl)piperazine: Lacks the 2-((trimethylsilyl)oxy)ethyl group, resulting in different chemical properties and reactivity.
4-Methylphenylpiperazine: Similar structure but without the trimethylsilyl group, leading to different biological activities.
2-((Trimethylsilyl)oxy)ethylpiperazine: Contains the trimethylsilyl group but lacks the 4-methylphenyl group, affecting its overall properties.
Uniqueness
1-(4-Methylphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)piperazine is unique due to the presence of both the 4-methylphenyl and 2-((trimethylsilyl)oxy)ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
118161-82-3 |
|---|---|
Fórmula molecular |
C16H28N2OSi |
Peso molecular |
292.49 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(4-methylphenyl)piperazin-1-yl]ethoxy]silane |
InChI |
InChI=1S/C16H28N2OSi/c1-15-5-7-16(8-6-15)18-11-9-17(10-12-18)13-14-19-20(2,3)4/h5-8H,9-14H2,1-4H3 |
Clave InChI |
WWWVSVNXURXXGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
